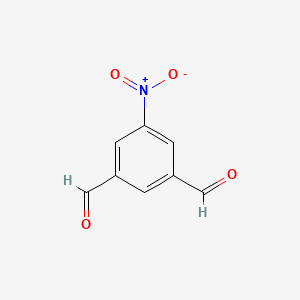

5-Nitroisophthalaldehyde

Übersicht

Beschreibung

5-Nitroisophthalaldehyde is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 5-Nitroisophthalaldehyde, they do involve closely related compounds and reactions that can shed light on the properties and reactivity of nitroaldehyde compounds in general.

Synthesis Analysis

The synthesis of nitro-substituted organic compounds is a topic of interest due to their potential applications. For instance, the synthesis of 5-nitro-1,4-dihydro-1,4-methanonaphthalene is described using a continuous-flow reactor, which highlights the importance of safe and practical processes in the production of nitro compounds . This method minimizes the accumulation of dangerous intermediates and reduces reaction time, which could be relevant for the synthesis of 5-Nitroisophthalaldehyde.

Molecular Structure Analysis

The structure of nitro-substituted compounds can significantly influence their properties and reactivity. For example, the synthesis and characterization of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole provide insights into the crystal structure and theoretical studies of nitro compounds . These findings can be extrapolated to understand the molecular structure of 5-Nitroisophthalaldehyde, as nitro groups tend to have a similar impact on the electronic distribution within a molecule.

Chemical Reactions Analysis

Nitro compounds are known for their reactivity in various chemical reactions. The organocatalytic enantioselective vinylogous Aldol reaction of 5-alkyl-4-nitroisoxazoles to paraformaldehyde is an example of how nitro compounds can be used to construct chiral C-C bonds . This type of reactivity could be relevant when considering the chemical reactions that 5-Nitroisophthalaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their functional groups. The study of nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid demonstrates the impact of nitro groups on the formation of metal-organic frameworks and their adsorption properties . These frameworks exhibit photoluminescent properties, which could also be a point of interest for 5-Nitroisophthalaldehyde.

Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties

A study by Dibrivnyi et al. (2019) explored the thermodynamic properties of derivatives related to 5-Nitroisophthalaldehyde, specifically 5-(nitrophenyl)-2-furaldehyde oximes. This research is significant for understanding the physical and chemical properties of these compounds, thereby aiding in their synthesis, purification, and application in various scientific fields (Dibrivnyi et al., 2019).

Catalytic Application in Reactions

Karmakar et al. (2015) investigated zinc amidoisophthalate complexes, which included derivatives of isophthalic acid (closely related to 5-Nitroisophthalaldehyde). These complexes were used as heterogeneous catalysts in the diastereoselective Henry reaction, highlighting their potential in chemical synthesis processes (Karmakar et al., 2015).

Luminescent Coordination Polymers

Lyu et al. (2021) synthesized nickel(II) coordination polymers using 5-nitroisophthalic acid. These polymers demonstrated remarkable photocatalytic activities and could act as luminescent chemosensors for detecting benzaldehyde and iron ions in aqueous systems, suggesting their utility in environmental monitoring and chemical sensing (Lyu et al., 2021).

Magnetic Solid-Phase Extraction in Honey Analysis

Melekhin et al. (2021) proposed 5-nitro-2-furaldehyde (a related compound to 5-Nitroisophthalaldehyde) as a derivatizing agent for detecting nitrofuran metabolites in honey. This application demonstrates the compound's role in enhancing analytical methods in food safety and quality control (Melekhin et al., 2021).

Wirkmechanismus

Target of Action

Similar compounds like 5-nitro-1,10-phenanthroline have been studied and found to act against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that 5-nitro-1,10-phenanthroline, a related compound, has been found to be activated in an f420-dependent manner, leading to the formation of major metabolites in bacteria . It also modulates the host machinery to kill intracellular pathogens .

Biochemical Pathways

The related compound 5-nitro-1,10-phenanthroline has been found to affect cell and leukocyte activation, leukocyte mediated immunity, il-17, age-rage signaling in diabetic complications, prion disease, and nod-like receptor signaling .

Pharmacokinetics

The related compound 5-nitro-1,10-phenanthroline has been found to have improved in vitro activity and in vivo efficacy in mice .

Result of Action

The related compound 5-nitro-1,10-phenanthroline has been found to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Safety and Hazards

Zukünftige Richtungen

5-Nitroisophthalaldehyde and its derivatives have potential applications in various fields due to their photo-responsive properties . They have been studied for their potential usages including artificial muscles, optical memory devices, displays and switches, photochromic lenses, drug delivery, and soft-actuators .

Eigenschaften

IUPAC Name |

5-nitrobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXACCCLYSOFTFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539582 | |

| Record name | 5-Nitrobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitroisophthalaldehyde | |

CAS RN |

36308-36-8 | |

| Record name | 5-Nitrobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

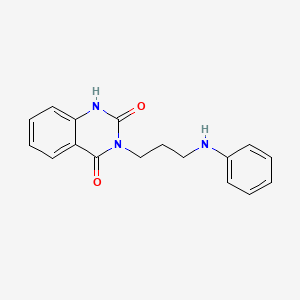

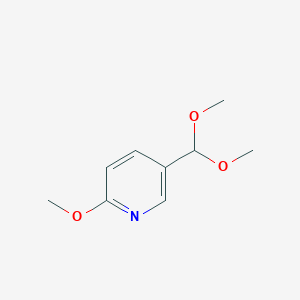

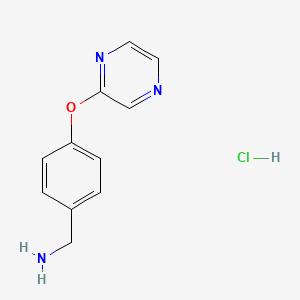

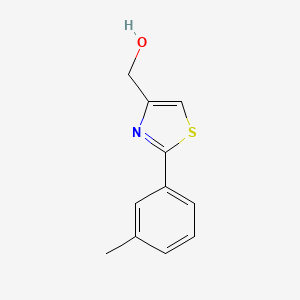

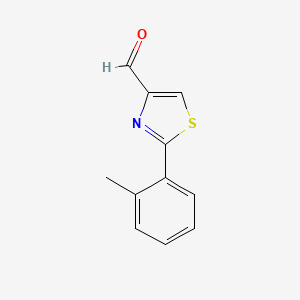

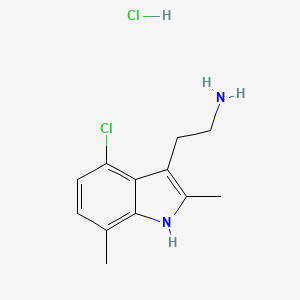

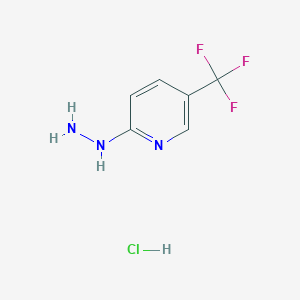

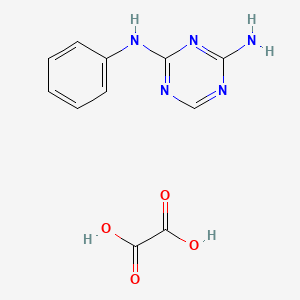

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)

![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]piperazine oxalate](/img/structure/B1356568.png)